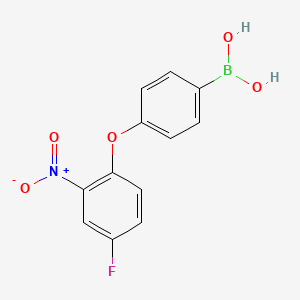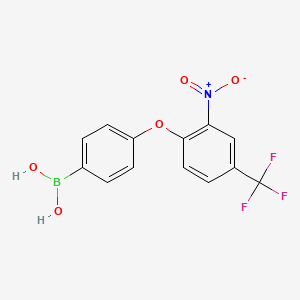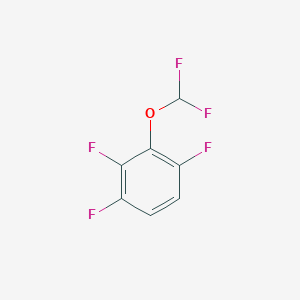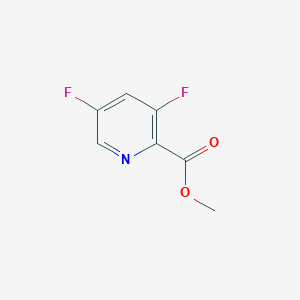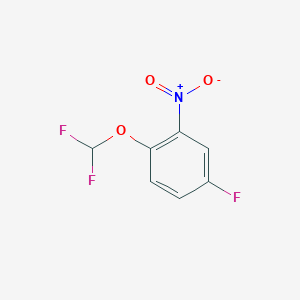
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine (3CPT) is a novel pyridine-based compound that has been studied for its potential applications in a range of scientific fields, including synthesis, drug discovery, and biochemistry. 3CPT has a unique structure that enables it to interact with various biological targets in a specific way, making it an attractive target for research and development. In
Applications De Recherche Scientifique
Asymmetric Unit Structure and Interactions
The molecule, recognized as a fungicide named fluazinam, displays a distinctive asymmetric unit structure. The dihedral angle formed between the pyridine and benzene ring planes is notable. In the crystal form, it engages in hydrogen bonding, and the molecules interact through a three-dimensional network involving Cl⋯Cl, O⋯Cl, and F⋯F contacts (Youngeun Jeon et al., 2013).
Synthesis and Chemical Properties
The molecule is a crucial pyridine derivative containing fluorine, primarily used in pesticide synthesis. Several synthesis processes and the principles behind the synthesis reaction of this compound have been explored and analyzed, highlighting the significance of the position of N on the pyridine ring and the presence of electron-withdrawing groups in determining the feasibility of side-chain chlorination (Lu Xin-xin, 2006), (Liu Guang-shen, 2014).
Regioexhaustive Functionalization
The molecule has been a target for regioexhaustive functionalization, transforming into various carboxylic acids and engaging in selective deprotonation and subsequent reactions, showcasing its versatility in chemical reactions and potential applications in creating different derivatives (F. Cottet et al., 2004), (F. Cottet, M. Schlosser, 2004).
Synthesis of Specific Derivatives
Efforts have been made to synthesize specific derivatives, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, which involves intricate reaction conditions. The purity and structure of the products have been characterized, indicating the compound's role in the creation of complex chemical structures (Liu Guoqua, 2014).
Propriétés
IUPAC Name |
3-chloro-2-pyridin-3-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-9-4-8(11(13,14)15)6-17-10(9)7-2-1-3-16-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCZZOMGJVJWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1391481.png)
